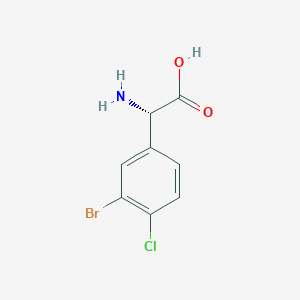
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity. It is often used in various scientific research applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps, starting from commercially available precursors
Bromination and Chlorination: The aromatic precursor undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination is then carried out using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Amino Acid Introduction: The halogenated aromatic compound is then reacted with glycine or a glycine derivative under suitable conditions to introduce the amino acid moiety. This step may involve the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the aromatic ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers, while coupling reactions can yield amides or ureas.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can enhance binding affinity and selectivity for these targets, leading to potent biological effects. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
(S)-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride: This compound has a fluorine substituent instead of chlorine, which can alter its reactivity and biological activity.
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid hydrochloride: The presence of both chlorine and fluorine substituents can lead to different chemical and biological properties.
(S)-2-Amino-2-(3-bromo-4-methylphenyl)acetic acid hydrochloride: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The unique combination of bromine and chlorine substituents in (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride makes it distinct from these similar compounds, offering specific advantages in terms of reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7BrClNO2 |
|---|---|
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
QLWNCGDGZWDVLB-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















